molecular formula C23H18BrNO3S B2604484 [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114871-95-2

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No. B2604484
CAS RN: 1114871-95-2
M. Wt: 468.37
InChI Key: IWGDQIFOABOKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C23H18BrNO3S and its molecular weight is 468.37. The purity is usually 95%.
BenchChem offers high-quality [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Synthesis and Antioxidant Properties of Derivatives : Studies have shown that derivatives of benzothiazines and bromophenols, synthesized through bromination and demethylation processes, exhibit significant in vitro antioxidant activities. These activities were assessed through various assays, including radical scavenging activities and metal ion chelating abilities, suggesting that such compounds can be potent antioxidants and radical scavengers, potentially useful for developing new antioxidant agents (Çetinkaya et al., 2012).

Enzyme Inhibition

Carbonic Anhydrase Inhibitory Properties : Bromophenol derivatives, including some synthesized from benzothiazine precursors, have been found to inhibit human cytosolic carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. These compounds displayed a range of inhibitory capacities, suggesting their potential as lead compounds for developing novel inhibitors that could be applied in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antimicrobial Activity

Antimicrobial Evaluation of Substituted Methanones : Suzuki cross-coupling reactions have been employed to synthesize substituted methanones, including bromophenyl variants, which exhibited in vitro antibacterial and antifungal activities. These findings highlight the potential of such compounds in antimicrobial drug development (Reddy & Reddy, 2016).

Synthetic Applications

Base Induced Synthesis of Benzothiazines : Research on the synthesis of benzothiazine derivatives underlines the importance of these compounds in organic synthesis. For example, one-pot reactions under specific conditions have been used to create 1,4-benzothiazine derivatives, showcasing the adaptability of these frameworks for generating a variety of compounds potentially useful in material science and pharmacology (Preet & Cannoo, 2015).

properties

IUPAC Name

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO3S/c1-15-10-11-19(16(2)12-15)23(26)22-14-25(18-7-5-6-17(24)13-18)20-8-3-4-9-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGDQIFOABOKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.